Bienvenue dans la boutique en ligne BenchChem!

5,5'-Methylenebis(2-aminophenol)

Microelectronic dielectrics Low-k materials Polybenzoxazole films

Conventional diamine/bisphenol systems cannot achieve the fully cyclized polybenzoxazole (PBO) networks required for high-temperature dielectrics. 5,5'-Methylenebis(2-aminophenol) solves this: - Ortho-aminophenol architecture enables two-stage polymerization → soluble poly(o-hydroxyamide) precursor → thermal cyclodehydration (>300°C) to PBO. - Resulting PBO delivers dielectric permittivity 3.40, tan δ 0.025, heat resistance up to 400°C. - Alkaline-developable photosensitive formulations enable direct photopatterning for VLSI interlayer dielectrics. - Benzoxazine resins provide Tg 260-300°C and high char yield for aerospace FST applications.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 22428-30-4
Cat. No. B1607468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Methylenebis(2-aminophenol)
CAS22428-30-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N
InChIInChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2
InChIKeyRCYNJDVUURMJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Methylenebis(2-aminophenol): High-Performance Thermoset Monomer


5,5'-Methylenebis(2-aminophenol) (CAS 22428-30-4) is a tetrafunctional aromatic monomer bearing two phenolic –OH groups and two aromatic –NH₂ groups bridged by a methylene spacer [1]. This ortho-aminophenol architecture enables a two-stage polymerization: initial low-temperature polycondensation with diacid chlorides or formaldehyde to form soluble poly(o-hydroxyamide) or benzoxazine precursors, followed by thermal cyclodehydration above 300 °C to yield polybenzoxazole (PBO) or crosslinked polybenzoxazine networks [2]. The resulting thermosets are distinguished by heat resistance up to 400 °C, low dielectric permittivity, and exceptional chemical stability, positioning the monomer as a strategic building block for microelectronic dielectrics and high-temperature composite matrices [1].

Why 5,5'-Methylenebis(2-aminophenol) Is Irreplaceable for Benzoxazole Formation


The defining structural feature of 5,5'-methylenebis(2-aminophenol) is the ortho relationship between the phenolic hydroxyl and aromatic amine on each ring. This enables thermal cyclodehydration of the preformed poly(o-hydroxyamide) to the fully aromatic polybenzoxazole (PBO), a conversion that is structurally impossible for conventional diamines such as 4,4'-diaminodiphenylmethane (DDM) or bisphenols such as bisphenol A, which lack the requisite ortho-aminophenol functionality [1]. Substituting with a standard diamine + bisphenol pair would yield a non-cyclizable polyamide or epoxy network, forfeiting the heat resistance up to 400 °C, the low dielectric loss (tan δ = 0.025), and the alkaline-developable photosensitivity that are intrinsic to the PBO system derived from this monomer [2].

5,5'-Methylenebis(2-aminophenol) vs. Structural Analogs: Quantitative Evidence


Dielectric Properties: PBO vs. Fluorinated Copolymer

Polybenzoxazole (PBO) films derived from 5,5'-methylenebis(2-aminophenol) exhibit a dielectric permittivity (ε) of 3.40 and a dielectric loss tangent (tan δ) of 0.025. When 20 mol% of the diamine component is replaced with 4,4'-(hexafluoroisopropylidene)dianiline to produce the fluorinated copolymer PBO-F, ε decreases to 3.30 and tan δ drops to 0.017 [1]. This demonstrates that the non-fluorinated homopolymer already delivers low dielectric loss suitable for microelectronic interlayer dielectrics, while the copolymer variant offers a 12% improvement in tan δ.

Microelectronic dielectrics Low-k materials Polybenzoxazole films

Thermal Stability: PBO Homopolymer vs. Siloxane-Modified Analog

The polybenzoxazole (PBO) derived from 5,5'-methylenebis(2-aminophenol) via poly(o-hydroxyamide) cyclodehydration demonstrates heat resistance up to 400 °C with high chemical stability and low water absorption [1]. In a comparative study, poly(o-hydroxyamide) synthesized from the same monomer served as the reference; introducing a tetramethylsiloxane fragment into the diamine component considerably decreased the heat resistance of both polymer powders and films, establishing the homopolymer as the thermally superior baseline [2].

Thermal stability Polybenzoxazole High-temperature polymers

Reactive Functionality: Ortho-Aminophenol vs. Conventional Diamines and Bisphenols

5,5'-Methylenebis(2-aminophenol) possesses two ortho-aminophenol moieties, each capable of participating in both polycondensation (via –OH and –NH₂ with diacid chlorides) and subsequent thermal cyclodehydration to form the fully aromatic benzoxazole ring [1]. In contrast, 4,4'-diaminodiphenylmethane (DDM) provides only two –NH₂ groups and lacks the ortho-hydroxyl necessary for cyclodehydration, while bisphenol A provides only two –OH groups without amine functionality. Neither alternative can form polybenzoxazole [2].

Polybenzoxazole precursor Cyclodehydration Tetrafunctional monomer

Char Yield: Aminophenol-Based Benzoxazines vs. Traditional Bisphenol A/Aniline Systems

AB-type benzoxazine precursors synthesized from aminophenols and formaldehyde yield polybenzoxazine thermosets with glass transition temperatures of 260–300 °C and char yields exceeding those of traditional polybenzoxazines derived from bisphenol A and aniline [1]. Although this study employed monofunctional aminophenols rather than 5,5'-methylenebis(2-aminophenol) specifically, the structural principle—that the ortho-aminophenol unit increases crosslink density and char formation—is directly transferable to the bis-functional monomer, which is expected to produce networks with even higher char yields due to its tetrafunctional nature [1].

Char yield Polybenzoxazine AB-type precursor

Application Scenarios for 5,5'-Methylenebis(2-aminophenol)


Interlayer Dielectric Films for VLSI

The polybenzoxazole (PBO) derived from 5,5'-methylenebis(2-aminophenol) delivers a dielectric permittivity of 3.40 and a loss tangent of 0.025, with heat resistance up to 400 °C [1]. These properties meet the requirements for interlayer dielectric and passivation films in VLSI circuits, where low dielectric loss, high thermal stability, and low water absorption are mandatory. The alkaline-developable photosensitive formulations enable direct photopatterning without additional photoresist layers [2].

Ferroelectric Composite Coatings for High-Frequency Capacitors and Sensors

PBO matrices based on this monomer, when loaded with nanodispersed PZT ferroelectric filler, produce composite coatings that maintain dielectric constant stability up to 10 MHz and 300 °C [1]. This performance is directly linked to the rigidity of the polybenzoxazole matrix derived from 5,5'-methylenebis(2-aminophenol), which suppresses the phase transition shift in the ferroelectric filler at elevated temperatures.

High-Char Benzoxazine Thermosets for Fire-Resistant Composites

When formulated into benzoxazine resins, the ortho-aminophenol structural motif of 5,5'-methylenebis(2-aminophenol) contributes to glass transition temperatures in the 260–300 °C range and enhanced char yield relative to conventional bisphenol A/aniline benzoxazines [1]. This makes the monomer attractive for aerospace interior panels and naval structural composites where fire, smoke, and toxicity (FST) performance is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5'-Methylenebis(2-aminophenol)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.